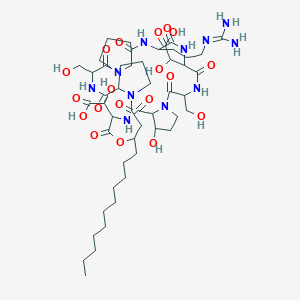

Empedopeptin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Empedopeptin is a natural lipodepsipeptide antibiotic composed of eight amino acids. It is known for its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae . This compound acts by inhibiting cell wall biosynthesis through calcium-dependent complex formation with peptidoglycan precursors .

Preparation Methods

Empedopeptin is produced by the marine bacterium Massilia sp. YMA4 . The biosynthetic pathway involves nonribosomal peptide synthetases, which are responsible for the assembly of the cyclic lipopeptide structure . The core nonribosomal peptide gene null-mutant strains (Δ empC, Δ empD, and Δ empE) cannot produce this compound, while dioxygenase gene null-mutant strains (Δ empA and Δ empB) produce several unique this compound analogs .

Chemical Reactions Analysis

Empedopeptin undergoes several types of chemical reactions, including complex formation with peptidoglycan precursors. It forms calcium-dependent complexes with undecaprenyl pyrophosphate-containing peptidoglycan precursors, particularly lipid II . The primary physiological target of this compound is undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine (lipid II), which forms a complex with the antibiotic in a 1:2 molar stoichiometry . The major product formed from this reaction is the inhibition of bacterial cell wall synthesis .

Scientific Research Applications

Empedopeptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the biosynthesis of cyclic lipopeptides and their analogs . In biology, this compound is used to investigate the mechanisms of bacterial cell wall biosynthesis and the role of calcium-dependent complex formation . In medicine, this compound is being explored as a potential treatment for infections caused by multiresistant Gram-positive bacteria . In industry, this compound and its analogs are being studied for their potential use as bioactive metabolites in various applications .

Mechanism of Action

Empedopeptin exerts its effects by selectively interfering with the late stages of cell wall biosynthesis in intact bacterial cells . It inhibits the incorporation of N-acetylglucosamine into polymeric cell wall and causes the accumulation of the ultimate soluble peptidoglycan precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm . This compound forms complexes with undecaprenyl pyrophosphate-containing peptidoglycan precursors, particularly lipid II, which is readily accessible at the outside of the cell . This complex formation blocks bacterial cell wall synthesis by sequestration of the bactoprenol carrier .

Comparison with Similar Compounds

Empedopeptin is similar to other cyclic lipopeptide antibiotics, such as polymyxins, tripro-peptins, and plusbacins . These antibiotics also require the presence of free calcium ions to effectively kill Gram-positive bacteria . this compound is unique in its specific mechanism of action, which involves the formation of calcium-dependent complexes with peptidoglycan precursors . This mechanism is distinct from other cyclic lipopeptides, which may target different stages of bacterial cell wall synthesis .

Similar compounds include:

- Polymyxins

- Tripro-peptins

- Plusbacins

This compound’s uniqueness lies in its specific targeting of lipid II and its calcium-dependent complex formation, which sets it apart from other cyclic lipopeptide antibiotics .

Properties

CAS No. |

87551-98-2 |

|---|---|

Molecular Formula |

C49H79N11O19 |

Molecular Weight |

1126.2 g/mol |

IUPAC Name |

2-[16-[carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52) |

InChI Key |

WSCOCOSDPASNLN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

Canonical SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

Synonyms |

BMY 28117 BMY-28117 empedopeptin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride](/img/structure/B1208131.png)

![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)

![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)

![1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)